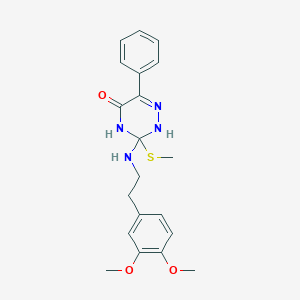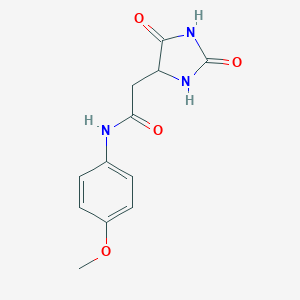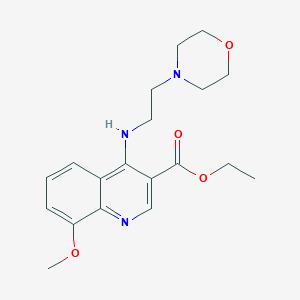
5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione, also known as DCP-LA, is a compound that has been extensively studied for its potential therapeutic properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
作用機序
The mechanism of action of 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been shown to activate the transcription factor Nrf2, which is involved in the regulation of oxidative stress and inflammation. It also has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and decrease inflammation. It has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One advantage of using 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to cross the blood-brain barrier, allowing it to exert its effects on the brain. It also has low toxicity and is well-tolerated in animal models. One limitation is that its mechanism of action is not fully understood, making it difficult to design experiments to fully elucidate its effects.
将来の方向性
For research on 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione include further elucidation of its mechanism of action, exploration of its potential use in the treatment of neurological disorders, and optimization of its synthesis method to increase yield and purity. Additionally, further studies are needed to determine the optimal dosage and administration of 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione for therapeutic purposes.
Conclusion:
In conclusion, 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione is a compound that has been extensively studied for its potential therapeutic properties. Its synthesis method has been optimized to increase yield and purity, and it has been shown to have neuroprotective effects, anti-inflammatory properties, and the ability to improve cognitive function. While its mechanism of action is not fully understood, it has shown promise in the treatment of neurological disorders. Further research is needed to fully elucidate its effects and potential therapeutic applications.
合成法
The synthesis of 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione involves the reaction of 2,4-dichlorobenzaldehyde with 1-piperidinemethanamine to form the Schiff base intermediate. This intermediate is then condensed with thiazolidine-2,4-dione to form the final product, 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione. The synthesis method has been optimized to increase the yield and purity of the compound.
科学的研究の応用
5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been shown to have neuroprotective effects, anti-inflammatory properties, and the ability to improve cognitive function. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
特性
製品名 |
5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C16H16Cl2N2O2S |
分子量 |
371.3 g/mol |
IUPAC名 |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H16Cl2N2O2S/c17-12-5-4-11(13(18)9-12)8-14-15(21)20(16(22)23-14)10-19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7,10H2/b14-8- |
InChIキー |
HNASYEZBGPIUBX-ZSOIEALJSA-N |
異性体SMILES |
C1CCN(CC1)CN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=O |
SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=O |
正規SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)




![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)

![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)

![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)

![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)